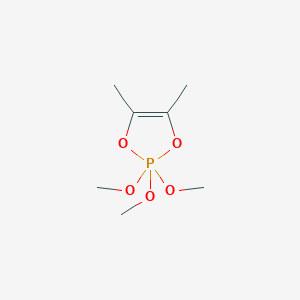

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene

Descripción general

Descripción

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene is an organic compound with the chemical formula C7H15O5PThis compound is used as an intermediate in organic chemical synthesis and has various applications in scientific research and industry .

Métodos De Preparación

The synthesis of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene involves several methods. One common method includes the oxidation of 2,2,6,6-tetramethylpiperidine or piperidine-N-oxide using oxidizing agents such as tert-butyl hydroperoxide . The reaction conditions typically involve room temperature and the use of organic solvents like ethanol or ether .

Análisis De Reacciones Químicas

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes or ketones using oxidizing agents like tert-butyl hydroperoxide.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Chemical Formula : C₇H₁₅O₅P

Molecular Weight : 210.17 g/mol

Boiling Point : 64°C to 66°C (at 1 mmHg)

CAS Number : 1665-79-8

The compound is stable under recommended storage conditions but is incompatible with oxidizing agents. Its stability and reactivity make it suitable for various synthetic pathways.

Organic Synthesis Applications

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene serves as a crucial intermediate in the synthesis of complex organic molecules. Some notable applications include:

Synthesis of Complex Molecules

- Reaction with 4,4'-bis(chloromethyl)biphenyl : This reaction leads to the formation of 3,3'-(biphenyl-4,4'-diyl)dipentane-2,4-dione. This demonstrates the compound's utility in constructing complex biphenyl structures.

Photocondensation Reactions

The compound has been explored for its potential in photocondensation reactions with acetone. These reactions can yield various products depending on the reaction conditions and light exposure.

Biological Applications

Research indicates that this compound may have implications in biological studies:

Industrial Applications

In the industrial sector, this compound is used for producing various chemicals and materials due to its reactivity and ability to serve as a precursor for other compounds.

Case Study 1: Synthesis of Dihydrofuran Derivatives

A study examined the synthesis of dihydrofuran derivatives using this compound as an intermediate. The process involved a three-step synthetic route that included oxidation and cyclization reactions. The resulting compounds were evaluated for their biological activity against Leishmania spp., highlighting the compound's relevance in medicinal chemistry.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Oxidation | Reaction with oxidizing agents to form intermediates |

| 2 | Cyclization | Formation of dihydrofuran scaffold |

| 3 | Biological Testing | Evaluation against Leishmania spp., showing moderate activity |

Case Study 2: Thermal Properties Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were employed to study the thermal stability of compounds synthesized using this intermediate. The findings indicated significant mass loss at elevated temperatures and provided insights into the thermal behavior of these compounds.

| Parameter | Value |

|---|---|

| Mass Loss (%) | 76.67% between 168°C - 436°C |

| Maximum Heat Release Peak | 272°C |

| Endothermic Reactions | Observed at 210°C and 302°C |

Mecanismo De Acción

The mechanism of action of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene involves its ability to act as an oxidizing agent. It can oxidize alcohols to aldehydes or ketones and catalyze oxidation reactions involving multiple substrates . The molecular targets and pathways involved in its action depend on the specific reactions and conditions used .

Comparación Con Compuestos Similares

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene can be compared with other similar compounds such as:

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are used as oxidizing agents in organic synthesis.

Piperidine-N-oxide: Similar to TEMPO, it is used in oxidation reactions.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for certain applications in organic synthesis and industrial processes .

Actividad Biológica

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene (CAS Number: 1665-79-8) is a phosphole compound noted for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.16 g/mol

- Boiling Point : 64–66 °C (1 mmHg)

- Flash Point : 64–66 °C (1 mmHg)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.16 g/mol |

| Boiling Point | 64–66 °C (1 mmHg) |

| Flash Point | 64–66 °C (1 mmHg) |

The synthesis of this compound typically involves the reaction of phosphole derivatives with various electrophiles. One notable reaction is with N-bromophthalimide in diethyl ether at low temperatures, yielding high yields of the corresponding products . The compound's biological activity is attributed to its ability to interact with various biomolecules through electrophilic mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound displays antimicrobial activity against a range of bacteria and fungi. This activity may be linked to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Antitumor Activity : Some studies have indicated potential antitumor effects. The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in neuropharmacology.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various phosphole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitumor Effects

In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested that this effect was mediated by increased levels of oxidative stress leading to apoptosis.

Propiedades

IUPAC Name |

2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHPXHSMBAZDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OP(O1)(OC)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061863 | |

| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-79-8 | |

| Record name | 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1665-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the main applications of 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene in organic synthesis?

A1: 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene has shown promise as a reagent in organic synthesis. One notable application is its reaction with 4,4′-bis(chloromethyl)biphenyl to synthesize 3,3′-(biphenyl-4,4′-diyl)dipentane-2,4-dione. [] This reaction highlights the compound's utility in constructing complex molecules. Additionally, it has been explored in photocondensation reactions with acetone. [] Further research is needed to fully explore its potential in synthesizing diverse chemical structures.

Q2: Can you elaborate on the thermal properties of compounds synthesized using 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene?

A2: Studies using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC-DDSC) on 3,3′-(biphenyl-4,4′-diyl)dipentane-2,4-dione, a compound synthesized using 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, reveal insightful thermal behavior. [] The compound exhibits a significant mass loss of 76.67% between 168°C and 436°C, attributed to decomposition reactions. The DTG analysis identifies a maximum heat release peak at 272°C, confirming the exothermic nature of the decomposition. Interestingly, DSC data reveals endothermic reactions at 210°C and 302°C. These findings suggest the compound possesses relatively high thermal stability up to 168°C.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.